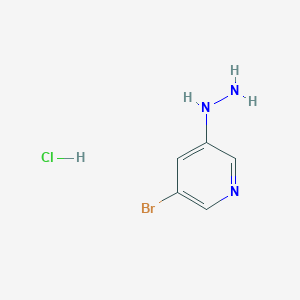
Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride
Descripción general
Descripción
Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C15H22ClNO2 and a molecular weight of 283.79 g/mol. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of Ethyl 2-benzylpiperidine-2-carboxylate: This involves the reduction of the carboxylate group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl) in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the following steps:
Piperidine Derivative Synthesis: The piperidine ring is synthesized using starting materials such as benzyl chloride and ethyl acetoacetate.
Purification and Isolation: The synthesized compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and borane (BH3) are used.
Substitution: Nucleophiles such as halides or amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Piperidine-2-carboxylic acid derivatives.
Reduction Products: Piperidine-2-ol derivatives.
Substitution Products: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biological studies to investigate the effects of piperidine derivatives on biological systems.
Medicine: It is used in medicinal chemistry for the development of pharmaceuticals, particularly in the design of drugs targeting central nervous system disorders.
Industry: The compound is utilized in the chemical industry for the synthesis of various intermediates and final products.
Mecanismo De Acción
The mechanism by which Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: Piperidine derivatives, benzylpiperidine derivatives, and other carboxylate hydrochloride salts.
Uniqueness: The presence of the benzyl group and the carboxylate hydrochloride moiety distinguishes this compound from others, providing unique chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 2-benzylpiperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-18-14(17)15(10-6-7-11-16-15)12-13-8-4-3-5-9-13;/h3-5,8-9,16H,2,6-7,10-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSQNBOUUWMBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCN1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid](/img/structure/B1411732.png)





![5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B1411743.png)




![{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid](/img/structure/B1411751.png)

